molecular formula C5H9ClN2O2 B2602867 5-(2-Aminoethyl)isoxazol-3-ol hydrochloride CAS No. 2219407-40-4

5-(2-Aminoethyl)isoxazol-3-ol hydrochloride

Cat. No.: B2602867
CAS No.: 2219407-40-4
M. Wt: 164.59
InChI Key: BFWYFEPJLKWIKR-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)isoxazol-3-ol hydrochloride, also known as 5-(aminomethyl)isoxazol-3-ol HCL, is a chemical compound with the molecular formula C4H7ClN2O2 . It has a molecular weight of 150.56 .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound is based on the isoxazole ring, a five-membered heterocyclic moiety . The isoxazole ring is a key structural component in many commercially available drugs .


Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C4H7ClN2O2) and molecular weight (150.56) .

Scientific Research Applications

Synthesis and Chemical Properties

  • A series of 5-arylisoxazole derivatives were synthesized via reactions in aqueous media, highlighting an environmentally friendly and efficient method for producing isoxazole derivatives, which could be relevant to the study of "5-(2-Aminoethyl)isoxazol-3-ol hydrochloride" derivatives (Guolan Dou et al., 2013).
  • Novel routes to synthesize 5-substituted 3-isoxazolols have been developed, offering potential methods for creating derivatives of "this compound" with specific substituents, which could be useful in further research applications (U. Sørensen et al., 2000).

Biological Applications

  • Some novel isoxazole derivatives have been synthesized and evaluated for their antitumor activity, suggesting the potential for "this compound" derivatives in developing new anticancer agents (W. Hamama et al., 2017).
  • Derivatives of isoxazoles, including potentially those related to "this compound," have shown promise as D-amino acid oxidase inhibitors, which could have implications for treating diseases related to neurotransmitter modulation (D. Ferraris et al., 2008).

Antimicrobial and Antioxidant Properties

  • Novel 5-amino-isoxazole-4-carbonitriles were synthesized and showed broad-spectrum antimicrobial activities, as well as antioxidant properties, indicating the potential for "this compound" derivatives in developing new antimicrobial and antioxidant agents (H. Beyzaei et al., 2018).

Mechanism of Action

While specific information on the mechanism of action of 5-(2-Aminoethyl)isoxazol-3-ol hydrochloride was not found, it’s worth noting that isoxazole derivatives like muscimol have been found to act as agonists at ionotropic receptors for the inhibitory neurotransmitter GABA .

Safety and Hazards

While specific safety and hazard information for 5-(2-Aminoethyl)isoxazol-3-ol hydrochloride was not found, it’s important to handle all chemical compounds with care and appropriate safety measures. Isoxazole derivatives have been classified for acute toxicity .

Future Directions

Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They have been the subject of research in medicinal chemistry over the past decades . Future research may focus on developing new synthetic strategies and exploring further biological applications .

Properties

IUPAC Name

5-(2-aminoethyl)-1,2-oxazol-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c6-2-1-4-3-5(8)7-9-4;/h3H,1-2,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWYFEPJLKWIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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